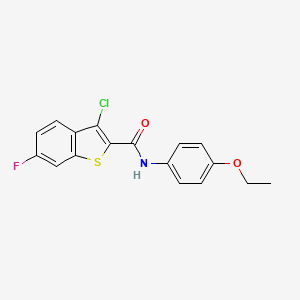
3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the benzothiophene family and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes or proteins involved in the inflammatory, cancerous, or viral pathways. For example, it has been suggested that the compound inhibits the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been proposed that the compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vivo studies have demonstrated that the compound has anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide in lab experiments is its broad range of biological activities. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Additionally, the synthesis method for this compound is relatively simple and can be carried out using commercially available reagents.
One limitation of using this compound in lab experiments is the lack of information regarding its safety and toxicity. Further studies are needed to determine the potential side effects of this compound and its suitability for clinical use.
Orientations Futures
Future research on 3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide could focus on several areas. One direction could be to investigate the compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction could be to explore the compound's anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, further studies could be carried out to determine the safety and toxicity of this compound, as well as its potential for clinical use.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a chlorinating agent such as thionyl chloride to yield the final compound.
Applications De Recherche Scientifique
3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in drug development. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has demonstrated anti-viral activity against a range of viruses, including HIV, HCV, and influenza A.
Propriétés
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-6-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c1-2-22-12-6-4-11(5-7-12)20-17(21)16-15(18)13-8-3-10(19)9-14(13)23-16/h3-9H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVWEZQAAVHCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5745663.png)
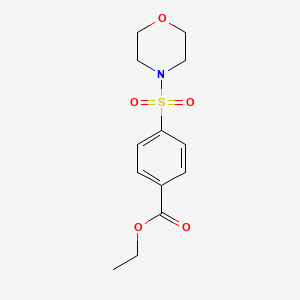
![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)
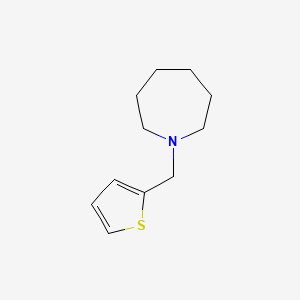
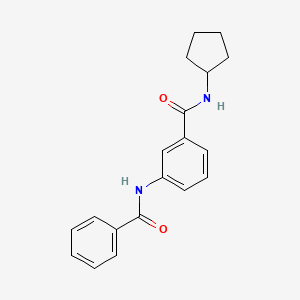
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
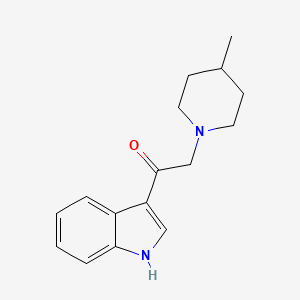
![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
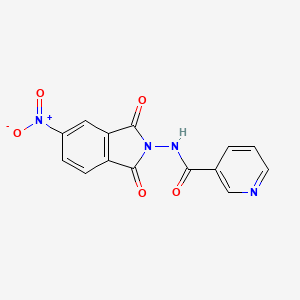
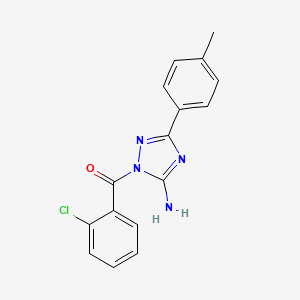
![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)